molecular formula C13H9NO B1604517 6-Amino-1-phenalenone CAS No. 70402-14-1

6-Amino-1-phenalenone

Cat. No.: B1604517
CAS No.: 70402-14-1
M. Wt: 195.22 g/mol
InChI Key: LNWQVXDBQBAGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-phenalenone is an organic compound with the molecular formula C13H9NO. It is a derivative of phenalenone, characterized by the presence of an amino group at the sixth position of the phenalenone structure. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-phenalenone typically involves the reaction of phenalenone with ammonia or an amine source under specific conditions. One common method includes the reduction of 6-nitro-1-phenalenone using a reducing agent such as lithium tetrahydridoaluminate in an ethereal solution, followed by acid treatment to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-phenalenone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenalenone derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium tetrahydridoaluminate in ethereal solution, followed by acid treatment.

    Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of different amine derivatives.

    Substitution: Formation of substituted phenalenone derivatives with various functional groups.

Scientific Research Applications

6-Amino-1-phenalenone has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 6-Amino-1-phenalenone involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it operates through the coordination of metal ions to the amino group, leading to changes in fluorescence properties. This interaction can be used to detect and quantify metal ions in various samples .

Comparison with Similar Compounds

    Phenalenone: The parent compound, known for its photophysical properties.

    6-Hydroxy-1-phenalenone: Another derivative with a hydroxyl group at the sixth position.

    6-Nitro-1-phenalenone: A precursor in the synthesis of 6-Amino-1-phenalenone.

Uniqueness: this compound is unique due to its amino group, which imparts distinct chemical reactivity and photophysical properties compared to its analogs. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity with metal ions .

Properties

IUPAC Name

6-aminophenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWQVXDBQBAGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343104
Record name 6-Amino-1-phenalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70402-14-1
Record name 6-Amino-1-phenalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-1-phenalenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-1-phenalenone
Reactant of Route 2
6-Amino-1-phenalenone
Reactant of Route 3
6-Amino-1-phenalenone
Reactant of Route 4
6-Amino-1-phenalenone
Reactant of Route 5
6-Amino-1-phenalenone
Reactant of Route 6
6-Amino-1-phenalenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.